molecular formula C20H26N2O7 B558119 Boc-Thr(Bzl)-OSu CAS No. 32886-43-4

Boc-Thr(Bzl)-OSu

Cat. No. B558119
CAS RN: 32886-43-4
M. Wt: 406.4 g/mol
InChI Key: SNEHQGZSMYSVFT-DYVFJYSZSA-N
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Description

Boc-Thr(Bzl)-OSu is a commonly used boc protected amino acid . Its side chain is blocked by a bzl group, making it often used in the synthesis of peptides . It has a CAS number of 15260-10-3 and a molecular weight of 309.36 g/mol .


Synthesis Analysis

Boc-Thr(Bzl)-OSu is used in Boc solid-phase peptide synthesis . Its side chain is blocked by a bzl group, which is often used in the synthesis of peptides .


Molecular Structure Analysis

The molecular formula of Boc-Thr(Bzl)-OSu is C20H26N2O7 . Its molecular weight is 406.43 .


Chemical Reactions Analysis

Boc-Thr(Bzl)-OSu is used in Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Boc-Thr(Bzl)-OSu is a white to off-white solid . The specific rotation at 20 degrees Celsius is +16.5±1°, c = 1% in methanol .

Scientific Research Applications

Boc-Thr(Bzl)-OSu is a derivative of the amino acid threonine . It’s used in the field of biochemistry , specifically in peptide synthesis . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis . The Bzl (benzyl) group is another protective group that’s often used for the hydroxyl side chain in threonine .

In terms of application, Boc-Thr(Bzl)-OSu is used as a building block in the synthesis of peptides . The Boc group protects the amino group, and the Bzl group protects the hydroxyl group. This allows for selective reactions to occur at other sites in the molecule .

The typical method of application involves solid-phase peptide synthesis . The Boc-Thr(Bzl)-OSu is attached to a solid support, such as Merrifield resin . Other amino acids or peptide fragments can then be coupled to the free carboxyl group . The Boc group can be removed under acidic conditions, allowing for the coupling of the next amino acid .

As for the results or outcomes, the use of Boc-Thr(Bzl)-OSu allows for the efficient and selective synthesis of complex peptides . This is crucial in the development of therapeutic peptides and the study of protein function .

Boc-Thr(Bzl)-OSu is primarily used in the field of peptide synthesis . Here are some additional applications:

  • Protein Studies : Boc-Thr(Bzl)-OSu can be used in the study of protein structure and function . By synthesizing specific peptides, researchers can investigate the role of these peptides in the overall function of the protein .

  • Therapeutic Development : Peptides synthesized using Boc-Thr(Bzl)-OSu can be used in the development of therapeutic agents . For example, certain peptides can act as inhibitors or activators of specific biological pathways, and can therefore be used in the treatment of various diseases .

  • Biochemical Assays : Boc-Thr(Bzl)-OSu can be used in biochemical assays to study enzyme activity . For instance, a peptide substrate can be synthesized for a specific enzyme, and the activity of this enzyme can be measured based on the rate of peptide cleavage .

  • Immunology : Peptides synthesized with Boc-Thr(Bzl)-OSu can be used in immunological studies . For example, they can be used to study the immune response to specific antigens .

  • Material Science : Peptides can also be used in the development of bioactive materials . For example, they can be used to functionalize surfaces to promote cell adhesion or to create materials with specific biological properties .

  • Drug Discovery : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptide-based drugs . These drugs can have a variety of therapeutic effects, depending on the specific peptide sequence .

  • Proteomics : In proteomics, Boc-Thr(Bzl)-OSu can be used to synthesize peptides for protein identification and characterization .

  • Molecular Biology : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptides for use in molecular biology research, such as the study of protein-protein interactions .

  • Bioengineering : In bioengineering, Boc-Thr(Bzl)-OSu can be used to synthesize peptides that are incorporated into biomaterials for tissue engineering or drug delivery applications .

  • Chemical Biology : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptide-based tools for studying biological processes at the molecular level .

  • Diagnostic Applications : Peptides synthesized with Boc-Thr(Bzl)-OSu can be used in the development of diagnostic assays, such as those used for the detection of specific antibodies in patient samples .

Safety And Hazards

Boc-Thr(Bzl)-OSu should be handled with care to avoid inhalation, skin and eye contact . In case of accidental exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEHQGZSMYSVFT-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(Bzl)-OSu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
A Bac, K Rivoal, MT Cung, G Boussard… - Letters in Peptide …, 1997 - Springer
Consequences inherent to the substitution ofaza-proline (AzPro) for proline in the octapeptideTTSAPTTS, representative of the tandem repeat motifpresent in the peptide backbone of …
Number of citations: 13 link.springer.com
L Konnert, F Lamaty, J Martinez… - The Journal of Organic …, 2014 - ACS Publications
Mechanochemical derivatizations of N- or C-protected amino acids were performed in a ball mill under solvent-free conditions. A vibrational ball mill was used for the preparation of N-…
Number of citations: 34 pubs.acs.org
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
Indirect chiral separation methods based on enantiomeric derivatizations were developed in order to monitor optical purity of uncoded amino acids and a new series of amino acid …
Number of citations: 13 link.springer.com
TII AB1Ko, H SEKINO - jlc.jst.go.jp
The octatetracontapeptide corresponding to the entire amino acid sequence of human thymopoietin (hTP) was synthesized by assembling ten peptide fragments in solution followed by …
Number of citations: 0 jlc.jst.go.jp
T Morikawa, E Munekata, S Sakakibara, T Noda… - Experientia, 1976 - Springer
Eel-calcitonin and its [Asu 1,7 ]-analog, deamino-dicarba-analog, were synthesized by the conventional solution method. The natural-type product showed 4300 MRC U/mg in the …
Number of citations: 129 link.springer.com
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
An analog of thymosin fº isolated from oocytes of Xenopus laevis, deacetyl-thymosin f'", was synthesized by assembling 6 peptide fragments, followed by deprotection with 1 M …
Number of citations: 8 www.jstage.jst.go.jp
SN Bavikar, DB Salunke, BG Hazra, VS Pore… - Tetrahedron …, 2010 - Elsevier
Carboxamides were obtained efficiently in high yields from azides on reaction with the corresponding pre-formed activated carboxylic acids in a single-step reductive transformation …
Number of citations: 5 www.sciencedirect.com

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